2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of these reactions often involves studying the reaction conditions, the reagents used, and the mechanism of the reaction .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can provide information about the compound’s reactivity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Compounds with structures similar to 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one have been investigated for their antimicrobial and antioxidant properties. For example, chromones and their derivatives, closely related in structural functionality, have been reviewed for their radical scavenging abilities, which are crucial for preventing cellular impairment and managing oxidative stress-related diseases (Yadav et al., 2014). Furthermore, eugenol, a hydroxyphenyl propene, has shown significant antimicrobial activity against a wide range of pathogens, underlining the potential of structurally related compounds for therapeutic use (Marchese et al., 2017).
Chemoprophylactic Applications
In the realm of infectious diseases, especially viral infections like HIV-1, compounds with potential inhibitory effects on viral replication have been a significant area of research. Chloroquine and its derivatives, for example, have been studied for their broad anti-HIV-1 activity, suggesting that structurally complex compounds could play a role in developing new therapeutic strategies (Savarino et al., 2001).
Therapeutic Cross-linking Agents
In ophthalmology, certain compounds are being investigated for their potential to induce therapeutic tissue cross-linking, enhancing corneal and scleral stability. Formaldehyde releasers, used as preservatives in cosmetics, have shown promise as potent therapeutic cross-linking agents, indicating a potential application area for related compounds in improving ocular health (Babar et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9(6-14)11(7-13)3-2-4-11/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZJOKTCAMADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCC2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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